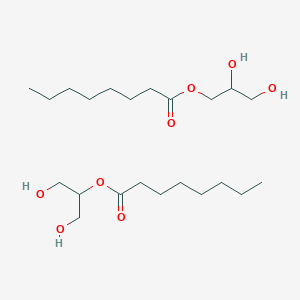
Monocaprylin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dihydroxypropan-2-yl octanoate and 2,3-dihydroxypropyl octanoate are organic compounds that belong to the class of estersThey are derived from octanoic acid and glycerol, and have gained significant attention due to their potential biological activities and applications in various fields .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dihydroxypropan-2-yl octanoate and 2,3-dihydroxypropyl octanoate can be synthesized through the esterification of octanoic acid with glycerol. The reaction typically involves heating octanoic acid and glycerol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to promote the formation of the ester bond. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods
In industrial settings, the production of these compounds may involve continuous esterification processes using fixed-bed reactors or stirred-tank reactors. The use of immobilized enzymes, such as lipases, as biocatalysts has also been explored to achieve higher selectivity and yield under milder reaction conditions .
化学反应分析
Types of Reactions
1,3-Dihydroxypropan-2-yl octanoate and 2,3-dihydroxypropyl octanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield octanoic acid and glycerol.
Transesterification: These compounds can participate in transesterification reactions with other alcohols to form different esters.
Oxidation: The hydroxyl groups in the glycerol moiety can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Transesterification: Alcohols and acid or base catalysts, such as methanol and sodium methoxide, are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Hydrolysis: Octanoic acid and glycerol.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Carbonyl compounds derived from the oxidation of hydroxyl groups.
科学研究应用
1,3-Dihydroxypropan-2-yl octanoate and 2,3-dihydroxypropyl octanoate have diverse applications in scientific research:
Chemistry: These compounds are used as intermediates in the synthesis of other esters and as solvents in organic reactions.
Biology: They are studied for their antimicrobial properties and potential use as preservatives in food and cosmetics.
Medicine: Research has explored their use as drug delivery agents due to their biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Industry: These esters are used as emulsifiers and stabilizers in various industrial formulations.
作用机制
The mechanism of action of 1,3-dihydroxypropan-2-yl octanoate and 2,3-dihydroxypropyl octanoate involves their interaction with biological membranes. These compounds can integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property underlies their antimicrobial activity. Additionally, their ability to form micelles and emulsions enhances the solubility and bioavailability of hydrophobic compounds, making them effective as drug delivery agents .
相似化合物的比较
Similar Compounds
1,3-Dihydroxy-2-propanyl icosanoate: Another ester derived from glycerol and a long-chain fatty acid.
1,3-Dihydroxypropan-2-yl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate: An ester with a polyunsaturated fatty acid moiety.
Uniqueness
1,3-Dihydroxypropan-2-yl octanoate and 2,3-dihydroxypropyl octanoate are unique due to their medium-chain fatty acid moiety, which imparts distinct physicochemical properties. These compounds exhibit a balance between hydrophilicity and lipophilicity, making them versatile for various applications in chemistry, biology, medicine, and industry .
属性
IUPAC Name |
1,3-dihydroxypropan-2-yl octanoate;2,3-dihydroxypropyl octanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H22O4/c1-2-3-4-5-6-7-11(14)15-9-10(13)8-12;1-2-3-4-5-6-7-11(14)15-10(8-12)9-13/h2*10,12-13H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHOSGXEGLEKOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(CO)O.CCCCCCCC(=O)OC(CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(3S,4R,8R,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate](/img/structure/B8146234.png)
![3H-Naphth[1,2-d]imidazole, 2-(4-bromophenyl)-3-phenyl-](/img/structure/B8146241.png)
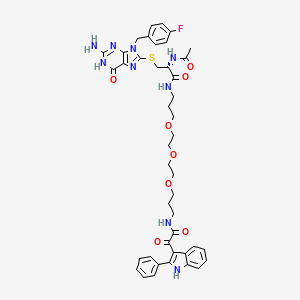
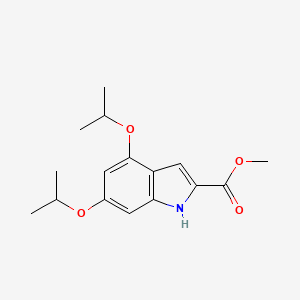
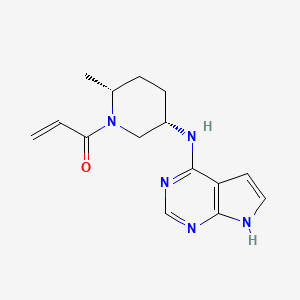
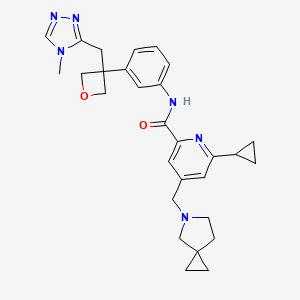
![2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6-dione;hydrochloride](/img/structure/B8146268.png)
![4-hydroxy-N'-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]benzohydrazide](/img/structure/B8146284.png)
![4-N-[4-(dimethylamino)phenyl]-2-pyridin-4-yl-5,6,7,8-tetrahydroquinazoline-4,6-diamine](/img/structure/B8146287.png)
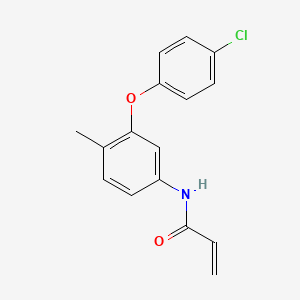
![(2R)-2-[[(1S)-1-carboxy-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoic acid](/img/structure/B8146309.png)
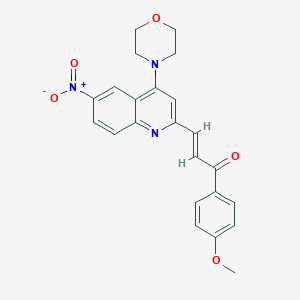
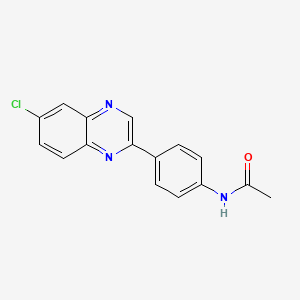
![3-[4-[(2S,5S)-5-[(4-chlorophenyl)methyl]-2-methylmorpholin-4-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B8146327.png)
